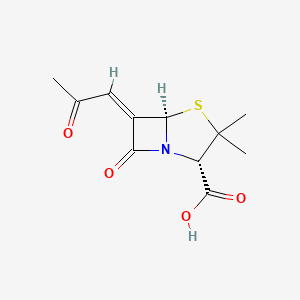
6-Acetylmethylenepenicillanic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetylmethylenepenicillanic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO4S and its molecular weight is 255.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibiotic Synthesis
6-Acetylmethylenepenicillanic acid serves as a precursor in the synthesis of various penicillin derivatives. Its structural characteristics allow for modifications that enhance antibacterial activity against resistant strains of bacteria.
- Semisynthetic Penicillins : The compound is utilized in the production of semisynthetic penicillins, which are designed to overcome the limitations of natural penicillins. For example, it can be acylated to produce derivatives with improved pharmacological properties, such as increased stability and broader spectrum activity against Gram-positive and Gram-negative bacteria .
- Modification Techniques : The acylation process typically involves coupling this compound with various acylating agents. Recent studies have demonstrated successful couplings with 5-mercapto-1,2,4-triazoles, resulting in new compounds that exhibit antibacterial properties comparable to established antibiotics like amoxicillin .
Structural Modifications and Derivative Development
The versatility of this compound allows for extensive structural modifications, leading to a variety of derivatives that can target different bacterial mechanisms.
- Diverse Derivatives : Research indicates that by altering the side chains or functional groups on the penicillin nucleus, scientists can create derivatives with enhanced efficacy against specific bacterial strains. For instance, coupling with different organic acids has led to the development of novel penicillin derivatives that show promising antibacterial activity .
- Case Studies : A notable case study involved the synthesis of a derivative through the reaction of this compound with various amino acids. This resulted in compounds that not only retained antibacterial activity but also exhibited reduced toxicity profiles compared to traditional penicillins .
Therapeutic Potential
Beyond its role in antibiotic synthesis, this compound has potential therapeutic applications in combination therapies.
- Combination Therapy : The compound can be used alongside β-lactamase inhibitors to enhance the effectiveness of existing antibiotics. This approach is particularly relevant in treating infections caused by β-lactamase-producing bacteria, which are resistant to standard penicillin therapies .
- Research Findings : Studies have shown that when combined with certain efflux pump inhibitors, this compound derivatives can significantly improve drug efficacy against resistant bacterial strains. This highlights its potential role in developing next-generation antibiotics .
Eigenschaften
CAS-Nummer |
83151-26-2 |
|---|---|
Molekularformel |
C11H13NO4S |
Molekulargewicht |
255.29 g/mol |
IUPAC-Name |
(2S,5R,6E)-3,3-dimethyl-7-oxo-6-(2-oxopropylidene)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO4S/c1-5(13)4-6-8(14)12-7(10(15)16)11(2,3)17-9(6)12/h4,7,9H,1-3H3,(H,15,16)/b6-4+/t7-,9+/m0/s1 |
InChI-Schlüssel |
IKGZFJCMJFERPR-CNEXKXPGSA-N |
SMILES |
CC(=O)C=C1C2N(C1=O)C(C(S2)(C)C)C(=O)O |
Isomerische SMILES |
CC(=O)/C=C\1/[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O |
Kanonische SMILES |
CC(=O)C=C1C2N(C1=O)C(C(S2)(C)C)C(=O)O |
Key on ui other cas no. |
83151-26-2 |
Synonyme |
6-acetylmethylenepenicillanic acid Ro 15-1903 Ro-15-1903 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















